molecular formula C12H12N2O B6496668 2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine CAS No. 2640947-89-1

2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine

Cat. No.: B6496668
CAS No.: 2640947-89-1
M. Wt: 200.24 g/mol
InChI Key: HLRQPTCKRHBDLX-UHFFFAOYSA-N
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Description

2-Methylpyridine, also known as 2-picoline, is a colorless liquid with an unpleasant odor similar to pyridine . It’s mainly used to make vinylpyridine and the agrichemical nitrapyrin . 2-Methyl-2-((5-methylpyridin-2-yl)oxy)propanoic acid is a related compound with a molecular weight of 195.22 .


Synthesis Analysis

2-Methylpyridine is mainly produced by two principal routes . One method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .


Molecular Structure Analysis

The molecular formula of 2-Methylpyridine is C6H7N . The molecular formula of 2-Methyl-2-((5-methylpyridin-2-yl)oxy)propanoic acid is C10H13NO3 .


Chemical Reactions Analysis

Most of the reactions of picoline are centered on the methyl group . For example, the principal use of 2-picoline is as a precursor of 2-vinylpyridine . The conversion is achieved by condensation with formaldehyde .


Physical and Chemical Properties Analysis

2-Methylpyridine is a colorless liquid that has an unpleasant odor similar to pyridine . It has a density of 0.943 g/mL . It has a melting point of -70 °C and a boiling point of 128 to 129 °C . It is miscible in water .

Mechanism of Action

The mechanism of action of these compounds in biological systems is not well understood and would likely depend on the specific context. For example, 2-picoline is used as a precursor to the agrichemical, nitrapyrin, which prevents loss of ammonia from fertilizers .

Safety and Hazards

2-Methylpyridine is often reported as an environmental contaminant associated with facilities processing oil shale or coal . The compound is readily degradable by certain microorganisms .

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Properties

IUPAC Name

2-methyl-5-(5-methylpyridin-2-yl)oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-6-12(14-7-9)15-11-5-4-10(2)13-8-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRQPTCKRHBDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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